3-ethoxy-4-(2-phenoxyethoxy)benzoic Acid

Description

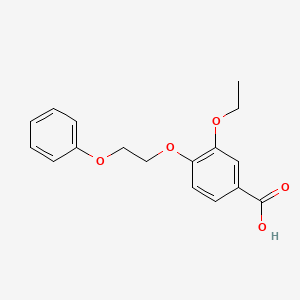

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-4-(2-phenoxyethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-2-20-16-12-13(17(18)19)8-9-15(16)22-11-10-21-14-6-4-3-5-7-14/h3-9,12H,2,10-11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODYIEDJGMSCBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Selective Transformations of 3 Ethoxy 4 2 Phenoxyethoxy Benzoic Acid:

Established Synthetic Pathways for the 3-ethoxy-4-(2-phenoxyethoxy)benzoic Acid Core Structure

The construction of the this compound molecule is typically achieved through a multi-step process starting from simpler, commercially available precursors. A logical synthetic route would involve the sequential introduction of the ethoxy and phenoxyethoxy groups onto a 4-hydroxybenzoic acid scaffold, with the carboxylic acid group often protected as an ester to prevent unwanted side reactions.

A plausible pathway begins with a 4-hydroxybenzoic acid ester, such as ethyl 4-hydroxybenzoate. The synthesis would proceed through:

Protection: The carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) to increase its compatibility with subsequent reaction conditions.

Ortho-Hydroxylation/Substitution: Introduction of a hydroxyl or a precursor group at the 3-position, ortho to the existing hydroxyl group.

Selective Etherification: Stepwise formation of the two different ether linkages at the 3- and 4-positions.

Deprotection: Saponification of the ester group to yield the final benzoic acid.

The specific order of these steps is critical and is dictated by the directing effects of the substituents on the aromatic ring.

Esterification of the carboxylic acid functional group is a crucial step in the synthesis of many benzoic acid derivatives, serving as a protective strategy to avoid its interference in subsequent reactions. The most common method is the Fischer esterification, which involves reacting the benzoic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). usm.my The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. usm.my

Saponification is the reverse process, used in the final step to deprotect the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification. google.comgoogle.com For instance, 4-(2-<2-ethoxy-5-chloro-benzamido>-ethyl)-benzoic acid ethyl ester can be hydrolyzed to its corresponding carboxylic acid by heating with sodium hydroxide in ethanol. google.com

| Reaction | Reagents | Conditions | Purpose |

| Esterification | Benzoic Acid, Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux | Protection of the carboxylic acid group |

| Saponification | Benzoic Acid Ester, Base (e.g., NaOH), Water/Alcohol | Heat, followed by acidification | Deprotection to yield the final carboxylic acid |

The formation of the ether linkages (ethoxy and phenoxyethoxy) is central to the synthesis of the target molecule. The Williamson ether synthesis is a widely used and reliable method for this transformation. This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by a phenoxide ion.

To synthesize the this compound core, one would typically start with a dihydroxybenzoic acid derivative (e.g., ethyl 3,4-dihydroxybenzoate). The phenoxide ions can be generated by treating the hydroxyl groups with a base such as sodium hydroxide or potassium carbonate. google.com Selective etherification can be challenging but may be achieved by exploiting differences in the acidity of the two hydroxyl groups or by using protecting groups.

The synthesis of the phenoxyethoxy moiety specifically would involve reacting the appropriate phenoxide with a 2-phenoxyethyl halide (e.g., 2-phenoxyethyl bromide). A similar strategy is used in the synthesis of 4-phenoxybenzoic acid, where a phenol (B47542) is reacted with a p-halobenzoic acid. chemicalbook.com

The principles of electrophilic aromatic substitution guide the sequence of functional group introduction onto the benzene (B151609) ring. msu.edu The reactivity and orientation of incoming electrophiles are dictated by the existing substituents.

Carboxylic Acid/Ester Group (-COOH/-COOR): These are deactivating, meta-directing groups. msu.edu Their presence makes further electrophilic substitution on the ring more difficult and directs new substituents to the positions meta to the carboxyl group.

Hydroxyl (-OH) and Alkoxy (-OR) Groups: These are strongly activating, ortho, para-directing groups. msu.edu They facilitate further substitution and direct incoming groups to the positions ortho and para to themselves.

In a typical synthesis of this compound, the synthetic strategy would leverage the ortho, para-directing nature of a hydroxyl or alkoxy group. For example, starting with 4-hydroxybenzoic acid, an electrophilic substitution reaction could be used to introduce a group at the 3-position (ortho to the hydroxyl group) which is then converted to the ethoxy group. Directed ortho-lithiation, where a strong base like sec-butyllithium (B1581126) is used to deprotonate the position ortho to the carboxylic acid group, offers another powerful method for regioselective substitution. rsc.org

Novel and Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wjpmr.com

Modern synthetic chemistry emphasizes the use of catalysts to improve reaction efficiency and reduce waste. For esterification, various catalysts have been explored to replace traditional mineral acids. These include solid acid catalysts, ionic liquids, and deep eutectic solvents (DES). dergipark.org.tr For example, a DES composed of p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride has been shown to be a highly effective and reusable catalyst for the esterification of benzoic acid, achieving high conversions under relatively mild conditions. dergipark.org.tr Tin(II) compounds have also been patented as effective catalysts for preparing benzoic esters, allowing for easy separation of the catalyst from the product mixture. google.com

For ether synthesis, phase-transfer catalysts are often employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide, improving reaction rates and yields.

| Catalyst Type | Example | Reaction | Advantages |

| Deep Eutectic Solvent | p-TSA & BTEAC | Esterification | High activity, reusability, environmentally friendly. dergipark.org.tr |

| Organometallic | Tin(II) compounds | Esterification | High purity, easy catalyst removal without base treatment. google.com |

| Microwave-Assisted | H₂SO₄ (catalytic) | Esterification | Rapid heating, reduced reaction times, high yields. usm.my |

A core principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or "neat," reactions minimize waste and environmental impact. researchgate.net Microwave-assisted organic synthesis (MAOS) is a prominent technique that often allows for solvent-free conditions. usm.my The use of sealed vessels in microwave synthesis enables reactions to be carried out at temperatures above the solvent's boiling point, dramatically accelerating reaction rates. usm.my

Another innovative approach is the use of supercritical carbon dioxide (scCO₂) as a reaction medium. Supercritical CO₂ is non-toxic, non-flammable, and easily removed from the reaction mixture by depressurization, making it an excellent green alternative to traditional organic solvents for reactions like the amidation of benzoic acid derivatives. ijpsjournal.com These methods promote safety, reduce waste, and simplify product purification. ijpsjournal.com The development of such atom-economical procedures, where a majority of the atoms from the reactants are incorporated into the final product, represents a key goal in modern sustainable synthesis. wjpmr.com

Microwave-Assisted and Photochemical Synthesis Techniques for Related Structures

Modern synthetic chemistry increasingly employs energy sources like microwave irradiation and light to drive reactions, often resulting in reduced reaction times, increased yields, and unique reactivity patterns compared to conventional thermal methods. ajrconline.orgnih.gov These techniques are applicable to the synthesis of various aromatic compounds, including structures related to this compound.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes microwave energy to heat reaction mixtures rapidly and uniformly. ijprdjournal.comijprdjournal.com This technique has been successfully applied to the synthesis of benzoic acid and its derivatives, significantly accelerating reaction rates. ajrconline.orgijprdjournal.com For instance, the hydrolysis of benzanilide (B160483) to benzoic acid using concentrated sulfuric acid is completed in just 10 minutes under microwave irradiation at 225 watts, a substantial improvement over the 30 minutes of reflux required by conventional methods. ajrconline.org Similarly, the esterification of benzoic acid with alcohols like n-butanol is achieved within 6 minutes using microwave synthesis, compared to 45 minutes with conventional heating. ijsdr.org

The primary advantages of microwave heating include precise temperature control and uniform heating, which can lead to higher product purity and yield by minimizing side reactions. ijprdjournal.comijprdjournal.com This method is considered an important approach toward green chemistry due to its energy efficiency and reduced reliance on large volumes of solvents. ajrconline.orgijsdr.org Microwave technology has been effectively used in the synthesis of amides from carboxylic acids and amines, sometimes under solvent-free conditions, further enhancing its environmental credentials. nih.gov

Photochemical Synthesis: Photochemical reactions are initiated by the absorption of light, which promotes molecules to an electronically excited state, altering their reactivity and enabling transformations that are often inaccessible through thermal means. nih.govprinceton.edu This strategy is powerful for creating molecular complexity from simpler precursors in a single step. nih.gov

For structures related to this compound, photochemical methods can be envisioned for various transformations. For example, photocycloadditions are a key application, allowing the formation of cyclobutane (B1203170) rings, which are important structural motifs in many natural products. nih.gov While direct application to the target compound is not widely documented, related aromatic compounds like vanillin, which shares a substituted benzene ring, can undergo photochemical reactions. nih.gov The use of light can induce unique rearrangements and cycloadditions, providing access to novel and complex molecular scaffolds. nih.govresearchgate.net Photochemical synthesis can be conducted using natural solar radiation, avoiding the need for artificial lamps and offering a sustainable pathway for producing fine chemicals. google.com

Derivatization Strategies of this compound for Academic Studies

The structural backbone of this compound offers multiple sites for chemical modification, making it a versatile scaffold for academic research and the development of new molecular entities. Derivatization strategies can target three main regions: the carboxylic acid group, the phenoxyethoxy side chain, and the aromatic ring.

Amide and Ester Formation from the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing conversion to esters and amides. These transformations are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

Esterification: Ester formation is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. ijsdr.orgiajpr.com The reaction conditions can be optimized for various alcohols to produce a library of ester analogues. researchgate.net For example, the esterification of p-hydroxybenzoic acid has been well-documented. iajpr.com Microwave-assisted esterification offers a rapid and efficient alternative to conventional heating, often leading to higher yields in shorter time frames. ijsdr.org The process generally involves combining the carboxylic acid and alcohol with a catalyst and irradiating the mixture for a few minutes. ijsdr.org

Amidation: The synthesis of amides from this compound can be accomplished by reacting it with a primary or secondary amine. Direct condensation is possible but often requires harsh conditions. More commonly, the carboxylic acid is first activated using a coupling reagent. rsc.org Alternatively, methods using catalysts like titanium(IV) chloride (TiCl₄) in pyridine (B92270) can facilitate direct amide bond formation in moderate to excellent yields. nih.gov This one-pot procedure involves heating the carboxylic acid, amine, and catalyst, followed by an acidic workup to isolate the amide product. nih.gov Microwave-assisted amidation, sometimes catalyzed by ceric ammonium nitrate (B79036) (CAN) under solvent-free conditions, provides a fast and effective route to amides. nih.gov

A comparison of representative conditions for these transformations is presented below.

| Transformation | Reagents & Conditions | Advantages |

| Conventional Esterification | Alcohol, H₂SO₄ catalyst, reflux (e.g., 45 min) | Well-established, simple setup |

| Microwave Esterification | Alcohol, H₂SO₄ catalyst, microwave irradiation (e.g., 6 min) | Rapid reaction, high efficiency, energy-saving ijsdr.org |

| Amidation (Catalytic) | Amine, TiCl₄, pyridine, 85°C (2 hrs) | Good yields for a wide range of substrates nih.gov |

| Microwave Amidation | Amine, Ceric Ammonium Nitrate (CAN), solvent-free, microwave irradiation | Fast, energy-efficient, environmentally friendly nih.gov |

Modifications of the Phenoxyethoxy Side Chain for Analog Synthesis

The phenoxyethoxy side chain provides significant opportunities for structural modification to explore structure-activity relationships (SAR). Altering this chain can influence the molecule's flexibility, polarity, and ability to interact with biological targets. nih.gov Strategies for modification include:

Varying the Linker Length: The ethylene (B1197577) glycol linker (-O-CH₂-CH₂-O-) can be shortened or lengthened by using different haloalkoxy precursors during the initial synthesis. This alters the distance and geometric relationship between the two aromatic rings.

Introducing Substituents on the Terminal Phenoxy Group: The terminal phenyl ring can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups). These modifications can alter the electronic properties and steric profile of this part of the molecule, potentially enhancing binding affinity or selectivity for a target. mdpi.com

Replacing the Terminal Phenoxy Group: The entire terminal phenoxy group could be replaced with other cyclic or acyclic moieties to drastically change the compound's properties. For instance, replacing it with an alkyl chain, a different aromatic system, or a heterocyclic ring would generate a diverse set of analogues. researchgate.net

Introducing Functionality for Bioconjugation: A functional group, such as an alkyne or azide, could be incorporated into the side chain. mdpi.com This allows for subsequent "click chemistry" reactions to attach the molecule to fluorescent probes, affinity tags, or larger biomolecules for use in chemical biology studies. mdpi.com

Regioselective Functionalization of the Aromatic Ring System

The aromatic ring of the benzoic acid core is another key site for modification. The existing substituents—a carboxylic acid, an ethoxy group, and the phenoxyethoxy group—direct the position of new incoming substituents during electrophilic aromatic substitution. The ethoxy and phenoxyethoxy groups are ortho-, para-directing activators, while the carboxylic acid is a meta-directing deactivator. The interplay of these directing effects governs the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts reactions.

For instance, C-H activation provides a modern approach to regioselective functionalization. A carboxylate-directed ortho-C-H functionalization has been developed for benzoic acids, allowing the specific introduction of an allyl group at the position ortho to the carboxylic acid using a ruthenium catalyst. nih.gov This type of reaction could be applied to introduce new functional groups at a specific position on the ring system, enabling the synthesis of precisely modified analogues. Late-stage chlorination using specialized reagents could also be employed to selectively introduce chlorine atoms, which are common in bioactive compounds. nih.gov

Optimization of Reaction Conditions and Yield for this compound Production

The efficient production of this compound or its analogues relies on the careful optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. While specific optimization data for this exact compound is limited, principles can be drawn from the synthesis of structurally related compounds, such as the Repaglinide intermediate 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid. google.comgoogle.com

Key parameters that are typically optimized in multi-step syntheses include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. For etherification and esterification steps, solvents like toluene, acetone, or acetonitrile (B52724) are often evaluated. google.comresearchgate.net

Base/Catalyst: In steps involving etherification or esterification, the choice and amount of base (e.g., potassium carbonate, sodium hydroxide) or catalyst are critical. google.com For instance, in the synthesis of related ethoxy-benzoic acid derivatives, potassium carbonate is a preferred base. google.com The catalyst concentration in esterification reactions is also a key variable to optimize. researchgate.net

Temperature: Reaction temperature directly influences the reaction rate. While higher temperatures can speed up reactions, they may also lead to the formation of byproducts. The optimal temperature is a balance between reaction time and product purity. google.comresearchgate.net For example, ethylation reactions on related precursors may be run at temperatures ranging from 80-110°C. google.com

Reaction Time: Monitoring the reaction over time allows for the determination of the point at which the maximum yield is achieved, preventing product degradation or the formation of impurities from prolonged reaction times. researchgate.net

Molar Ratios of Reactants: The stoichiometry of the reactants is a crucial factor. Optimizing the molar ratios can ensure the complete consumption of a key starting material and maximize the yield of the desired product. google.com

The table below summarizes key parameters and typical ranges considered during the optimization of synthetic routes for related substituted benzoic acids. google.comresearchgate.net

| Parameter | Variable | Purpose of Optimization | Example from Related Syntheses |

| Solvent | Toluene, Acetone, Dichloromethane | Maximize solubility, influence reaction rate | Toluene is a preferred solvent for ethylation steps. google.com |

| Base | K₂CO₃, Na₂CO₃, NaOH | Deprotonation of phenol/acid, catalyst | Potassium carbonate is effective for ethylation. google.com |

| Temperature | 25°C - 110°C | Balance reaction rate and selectivity | Ethylation reactions may be optimized between 100-110°C. google.com |

| Reagent Molar Ratio | 1:1 to 1:4 (Substrate:Reagent) | Ensure complete reaction, minimize waste | Esterification reagent and base may be used in a 3-mole ratio. google.com |

| Catalyst | Acid (H₂SO₄), Metal (Fe(NO₃)₃) | Increase reaction rate | Ferric nitrate was found to be an optimal catalyst for a related nitration. researchgate.net |

Stereochemical Control in the Synthesis of Chiral Analogues of this compound

While this compound itself is an achiral molecule, the synthesis of chiral analogues is a key strategy in drug discovery, as different stereoisomers of a molecule can have vastly different biological activities. Stereochemical control is fundamental to selectively producing a single desired stereoisomer. rijournals.com

Chirality can be introduced into analogues of the target molecule in several ways:

Modification of the Side Chain: A chiral center can be introduced into the phenoxyethoxy linker. For example, replacing the -CH₂-CH₂- unit with a -CH(R)-CH₂- or -CH₂-CH(R)- unit, where 'R' is a group other than hydrogen, would create a stereocenter.

Atropisomerism: If sufficiently bulky substituents are introduced at the positions ortho to the bond connecting the phenoxy group to the ether linkage, rotation around that bond could be restricted, leading to axially chiral atropisomers. The synthesis would then need to control the resulting stereogenic axis. nih.gov

To synthesize a specific enantiomer or diastereomer of a chiral analogue, methods of asymmetric synthesis are employed. These strategies include:

Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the reaction, the auxiliary is removed, yielding the desired stereoisomer in high enantiomeric purity. numberanalytics.com

Chiral Catalysts: Asymmetric catalysis uses a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) to produce a large amount of an enantiomerically enriched product. rijournals.com This is often the most efficient method for large-scale synthesis. Cinchona alkaloids, for example, are effective organocatalysts for controlling stereochemistry in various reactions. nih.gov

Substrate Control: If a chiral center is already present in the starting material, it can influence the stereochemistry of newly formed chiral centers in the molecule.

Achieving effective stereochemical control is a significant challenge in organic synthesis, requiring careful selection of strategies and reaction conditions to obtain products with high stereospecificity. rijournals.comrsc.org

Mechanistic Studies of Chemical Reactions Involving 3 Ethoxy 4 2 Phenoxyethoxy Benzoic Acid:

Reaction Kinetics and Thermodynamics of 3-ethoxy-4-(2-phenoxyethoxy)benzoic Acid Transformations

The rates and energy changes associated with the chemical reactions of this compound are critical for predicting its behavior under various conditions. This section explores the quantitative aspects of its transformations, focusing on esterification and hydrolysis.

The esterification of this compound with an alcohol (e.g., ethanol) in the presence of an acid catalyst is a representative reaction. The reaction rate is influenced by the concentrations of the carboxylic acid, the alcohol, and the catalyst. Typically, under conditions where the alcohol is used as the solvent and is in large excess, the reaction follows pseudo-first-order kinetics with respect to the carboxylic acid.

The rate law can be expressed as:

Rate = k[this compound][Alcohol]^n[H+]^m

Where 'k' is the rate constant, and 'n' and 'm' are the orders of the reaction with respect to the alcohol and the acid catalyst, respectively. In many cases of Fischer esterification, the reaction is first order in both the carboxylic acid and the alcohol, and it is also catalyzed by the acid.

Table 1: Illustrative Rate Data for the Esterification of this compound with Ethanol

| Experiment | [Carboxylic Acid] (mol/L) | [Ethanol] (mol/L) | [H+] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 1.0 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 1.0 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 2.0 | 0.01 | 3.0 x 10⁻⁵ |

| 4 | 0.1 | 1.0 | 0.02 | 3.0 x 10⁻⁵ |

Note: The data in this table is hypothetical and serves as a representative example for educational purposes.

The activation energy (Ea) for a reaction is the minimum energy required for the reactants to transform into products. It can be determined experimentally by studying the effect of temperature on the reaction rate, using the Arrhenius equation. The enthalpy of reaction (ΔH) represents the heat change accompanying the reaction. For esterification, the reaction is typically slightly exothermic.

Table 2: Hypothetical Thermodynamic and Kinetic Parameters for the Esterification of this compound

| Parameter | Value |

| Activation Energy (Ea) | 55 kJ/mol |

| Enthalpy of Reaction (ΔH) | -5 kJ/mol |

| Pre-exponential Factor (A) | 2.0 x 10⁸ s⁻¹ |

Note: These values are illustrative and typical for acid-catalyzed esterification reactions.

Fischer esterification is a reversible process, and the position of the equilibrium is described by the equilibrium constant (Keq). masterorganicchemistry.com

This compound + ROH ⇌ 3-ethoxy-4-(2-phenoxyethoxy)benzoate + H₂O

The equilibrium constant is given by:

Keq = [Ester][Water] / [Carboxylic Acid][Alcohol]

For typical esterification reactions, the equilibrium constant is relatively small, often in the range of 1-10. To drive the reaction towards the product side, it is common to use an excess of the alcohol or to remove water as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.commasterorganicchemistry.com The reverse reaction, the acid-catalyzed hydrolysis of the ester, is favored by the presence of excess water.

Elucidation of Reaction Mechanisms for this compound

Understanding the detailed step-by-step pathway of a reaction is fundamental to controlling its outcome.

Esterification (Fischer Esterification)

The esterification of the carboxylic acid group proceeds through a nucleophilic acyl substitution mechanism. The generally accepted mechanism for the acid-catalyzed esterification involves several key steps: masterorganicchemistry.comchemguide.co.ukyoutube.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl group, leading to the elimination of a water molecule.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and forming the final ester product. masterorganicchemistry.com

All steps in the Fischer esterification are reversible. masterorganicchemistry.commasterorganicchemistry.com

Ether Hydrolysis

The ether linkages in this compound (the ethoxy and phenoxyethoxy groups) are generally stable under neutral and basic conditions. However, under strong acidic conditions and high temperatures, they can undergo cleavage. The mechanism typically involves the protonation of the ether oxygen, followed by a nucleophilic attack by a halide ion (if a hydrohalic acid is used) or water. This is an SN1 or SN2 type reaction depending on the structure of the ether and the reaction conditions.

In the Fischer esterification of this compound, the key intermediate is the tetrahedral intermediate formed after the nucleophilic attack of the alcohol on the protonated carbonyl carbon. youtube.com This intermediate has a central carbon atom bonded to four substituents: the original alkyl/aryl group of the carboxylic acid, the newly attached alkoxy group from the alcohol, and two hydroxyl groups.

Transition states are high-energy, transient species that cannot be isolated. In the esterification mechanism, there is a transition state for each step of the reaction. For example, the nucleophilic attack of the alcohol on the carbonyl carbon proceeds through a transition state where the new carbon-oxygen bond is partially formed, and the pi bond of the carbonyl group is partially broken. Similarly, the elimination of water involves a transition state where the carbon-water bond is partially broken, and the carbonyl pi bond is partially reformed.

Role of Catalysis in Directing Reaction Outcomes and Selectivity

Catalysis plays a pivotal role in overcoming activation barriers and directing the regioselectivity of reactions involving substituted benzoic acids. While specific studies on this compound are not extensively documented, research on analogous alkoxy-substituted benzoic acids provides significant insights into how catalysts can influence reaction outcomes.

Transition metal catalysts, particularly those based on rhodium and iridium, are instrumental in C-H activation reactions. For alkoxy-substituted benzoic acids, the catalyst system can determine which C-H bond adjacent to the directing carboxylic acid group is functionalized. The regioselectivity is a delicate balance of steric hindrance and electronic effects imparted by the substituents and the catalyst's ligand sphere. For instance, in the rhodium-catalyzed annulation of 3-methoxybenzoic acid with alkynes, the regioselectivity is influenced by both the steric bulk of the alkyne and weak, non-covalent interactions between the methoxy group and the catalyst's supporting ligand. mdpi.com It has been demonstrated that electron-deficient supporting ligands on the metal catalyst can facilitate the C-H activation step, making a subsequent step like alkyne insertion the rate-determining one. mdpi.com

In the case of this compound, the presence of two distinct ether linkages at the 3- and 4-positions presents a complex challenge for regioselective C-H activation. A catalyst would need to differentiate between the C-H bonds at the 2- and 6-positions. The larger phenoxyethoxy group at the C4 position would be expected to exert a more significant steric influence than the ethoxy group at the C3 position, potentially favoring functionalization at the less hindered C2 position.

The table below illustrates the directing effects of different catalysts and ligands on the regioselectivity of a model reaction involving a generic substituted benzoic acid, based on principles from related studies. mdpi.com

| Catalyst System | Supporting Ligand | Predominant Isomer | Postulated Rationale |

| [CpRhCl2]2 | Cp (Pentamethylcyclopentadienyl) | Sterically less hindered | Dominant steric repulsion from the ligand and substituent. |

| [CpIrCl2]2 | Cp (Pentamethylcyclopentadienyl) | Varies with substrate | Balance of steric and electronic factors; potential for weak coordination interactions. mdpi.com |

| Pd(OAc)2 | Mono-N-protected amino acid (MPAA) | Varies | Ligand-mediated C-H activation, outcome depends on the specific ligand structure. researchgate.net |

This table is illustrative and based on general principles of C-H activation in related benzoic acids.

Furthermore, catalysts are essential in other transformations. For example, the hydrodeoxygenation (HDO) of benzoic acid to remove the carboxylic acid group can be achieved using nickel-supported catalysts. The nature of the catalyst support, such as ZSM-5 or SiO2, influences the activity and selectivity, affecting the distribution of products like benzene (B151609), cyclohexane, and toluene. rsc.org

Investigations into the Reactivity Profile of the Carboxylic Acid Group in this compound

The carboxylic acid group (–COOH) is the primary site of reactivity in this compound for many common organic transformations. Its chemistry is characterized by the acidity of the hydroxyl proton and the electrophilicity of the carbonyl carbon.

Key reactions involving the carboxylic acid group include:

Deprotonation: As a weak acid, it readily reacts with bases to form a carboxylate salt. This is often the first step in nucleophilic substitution reactions.

Esterification: The reaction with alcohols under acidic catalysis (Fischer esterification) or via activation of the carboxylic acid is a fundamental transformation. For instance, the carboxylic acid can be activated by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂). The resulting highly reactive acyl chloride can then react with an alcohol to form an ester.

Amide Formation: Similar to esterification, amides can be formed by reacting the activated carboxylic acid (e.g., acyl chloride) with an amine.

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

The electronic nature of the substituents on the benzene ring influences the acidity and reactivity of the carboxylic acid group. The ethoxy and phenoxyethoxy groups are both electron-donating through resonance, which slightly decreases the acidity of the carboxylic acid compared to unsubstituted benzoic acid by destabilizing the carboxylate anion. However, their inductive electron-withdrawing effect partially counteracts this.

The following table summarizes common reactions of the carboxylic acid moiety and the typical conditions employed.

| Reaction Type | Reagent(s) | Product Functional Group | Mechanistic Feature |

| Acid-Base | NaOH | Carboxylate Salt | Deprotonation of acidic proton |

| Esterification (Fischer) | R'OH, H⁺ catalyst | Ester | Acid-catalyzed nucleophilic acyl substitution |

| Acyl Chloride Formation | SOCl₂ | Acyl Chloride | Nucleophilic substitution at carboxyl carbon |

| Amide Formation | 1. SOCl₂2. R'₂NH | Amide | Acyl chloride intermediate followed by nucleophilic attack |

| Reduction | LiAlH₄, then H₃O⁺ | Primary Alcohol | Hydride attack on the carbonyl carbon |

Studies on the Ether Linkages and Aromatic Ring Reactivity in this compound

The benzene ring of this compound is "activated" towards electrophilic aromatic substitution due to the presence of three electron-donating substituents: the carboxylic acid (which is deactivating but ortho-, para-directing, with the meta-directing influence of the carbonyl being dominant), the ethoxy group, and the phenoxyethoxy group. The two ether groups are strongly activating and ortho-, para-directing.

The combined directing effects of these groups determine the position of incoming electrophiles.

Ethoxy group (at C3): Directs ortho (to C2 and C4) and para (to C6).

Phenoxyethoxy group (at C4): Directs ortho (to C3 and C5) and para (to C1, which is substituted).

Carboxylic acid group (at C1): Is a deactivating group and directs meta (to C3 and C5).

The powerful activating and directing effects of the two alkoxy groups will dominate over the deactivating, meta-directing effect of the carboxylic acid. The positions ortho to the ether groups (C2, C5, and C6) are the most likely sites for substitution. The C5 position is sterically shielded by the adjacent large phenoxyethoxy group and the ethoxy group. Therefore, electrophilic attack is most probable at the C2 and C6 positions. The final regiochemical outcome would likely be a mixture and would depend on the specific electrophile and reaction conditions.

The ether linkages themselves (C-O bonds) are generally stable but can be cleaved under harsh conditions, such as with strong acids like HBr or HI. The cleavage would occur at the ethyl-oxygen and the ethylene-oxygen bonds, leading to the corresponding phenols and alkyl halides. The phenoxy ether bond is typically more robust.

The table below outlines potential electrophilic substitution reactions and the predicted major substitution positions.

| Reaction | Electrophile | Reagent(s) | Predicted Major Substitution Position(s) |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | C2, C6 |

| Halogenation | Br⁺ | Br₂, FeBr₃ | C2, C6 |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | C2, C6 |

| Sulfonation | SO₃ | Fuming H₂SO₄ | C2, C6 |

Advanced Spectroscopic and Crystallographic Methodologies Applied to 3 Ethoxy 4 2 Phenoxyethoxy Benzoic Acid:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of 3-ethoxy-4-(2-phenoxyethoxy)benzoic Acid

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed molecular structure and conformation of organic compounds in solution.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping the covalent framework and spatial relationships within the molecule. longdom.orgnumberanalytics.comyoutube.com

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin coupling networks, typically through two or three bonds. For this compound, COSY would reveal correlations between the methyl and methylene (B1212753) protons of the ethoxy group and within the phenoxyethoxy chain's ethylene (B1197577) protons. It would also show correlations between adjacent protons on the aromatic rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space correlations between protons that are in close spatial proximity (typically <5 Å), providing critical information about the molecule's preferred conformation in solution. numberanalytics.com NOESY would be instrumental in determining the relative orientation of the flexible ether linkages and the rotational conformation of the aromatic rings with respect to the rest of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with their directly attached carbon atoms. This is the primary method for assigning the ¹³C signals of all protonated carbons in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds, which is essential for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, the proton signals of the ethoxy group's methylene would show a correlation to the aromatic carbon to which it is attached.

A summary of expected key HMBC correlations for assigning the core structure is presented below.

| Proton (¹H) Signal | Expected HMBC Correlation to Carbon (¹³C) |

| Ethoxy -CH₂- | Aromatic C3, Aromatic C4 |

| Phenoxyethoxy -OCH₂- (near benzoic ring) | Aromatic C4, Phenoxyethoxy -CH₂O- |

| Phenoxyethoxy -CH₂O- (near phenoxy ring) | Phenoxy C1, Phenoxyethoxy -OCH₂- |

| Aromatic H5 | Carboxyl C=O, Aromatic C1, C3, C4 |

Solid-state NMR (ssNMR) spectroscopy is a powerful method for studying the structure of materials in their solid form, providing insights into polymorphism, which is the ability of a compound to exist in multiple crystalline forms. researchgate.netnih.gov Different polymorphs can have distinct physical properties.

In ssNMR, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used. The resulting spectrum is highly sensitive to the local electronic environment of each nucleus. nih.gov If this compound exists in different polymorphic forms, the distinct crystal packing arrangements would lead to subtle but measurable differences in the ¹³C chemical shifts. rsc.org This is because the conformation of the flexible ether chains and the intermolecular interactions (e.g., hydrogen bonding) can vary between polymorphs, altering the magnetic shielding around the carbon nuclei. The number of non-equivalent molecules in the crystallographic asymmetric unit (Z') can also be determined, as molecules in different crystallographic environments will produce separate signals. researchgate.net

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study dynamic processes within a molecule, such as bond rotation. researchgate.netnih.gov The flexible ether linkages and the bonds connecting the substituents to the aromatic rings in this compound are subject to hindered rotation.

At low temperatures, this rotation may be slow on the NMR timescale, resulting in distinct signals for atoms that would otherwise be equivalent. As the temperature is raised, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the distinct signals broaden and merge into a single averaged signal. nih.gov By analyzing the line shape changes, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. missouri.educore.ac.uknih.gov This analysis would provide quantitative data on the conformational flexibility of the phenoxyethoxy side chain and the rotational freedom around the aryl-oxygen and aryl-carboxyl bonds.

Single-Crystal X-ray Diffraction Studies of this compound and its Derivatives

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edunih.gov It provides detailed information on bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

The molecular structure of this compound contains several functional groups capable of engaging in significant intermolecular interactions, which would govern its crystal packing. nih.govmpg.de

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the solid state, benzoic acid and its derivatives typically form centrosymmetric dimers through a pair of O-H···O hydrogen bonds between their carboxyl groups, creating a characteristic R²₂(8) ring motif. researchgate.netiaea.org This is expected to be a primary and robust synthon in the crystal structure of the title compound.

π-π Stacking: The presence of two aromatic rings (the substituted benzoic acid and the terminal phenoxy group) allows for potential π-π stacking interactions. These interactions, where the electron clouds of adjacent rings overlap, would contribute to the stabilization of the crystal lattice. nih.gov

Other Interactions: Weaker C-H···O and C-H···π interactions are also likely to be present, further stabilizing the three-dimensional supramolecular architecture. researchgate.netresearchgate.net Analysis of the crystal structure would quantify the distances and angles of these interactions, providing a complete picture of the forces holding the crystal together. niscpr.res.in

A table summarizing the potential intermolecular interactions is provided below.

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | Formation of robust dimeric synthons |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilization of layered or columnar motifs |

| C-H···O | Aromatic C-H, Alkyl C-H | Carboxyl O, Ether O | Directional stabilization of the 3D network |

| C-H···π | Aromatic C-H, Alkyl C-H | Phenyl Ring | Further stabilization of molecular packing |

The existence of multiple energetically accessible conformations and various intermolecular interaction sites makes this compound a candidate for polymorphism and co-crystallization.

Polymorphism: Conformational polymorphism can arise from the flexibility of the phenoxyethoxy side chain. rsc.org Different torsional arrangements of this chain can lead to distinct packing motifs, resulting in different crystalline forms (polymorphs) with potentially different stabilities and physical properties. ijsra.netresearchgate.net Screening for polymorphs through crystallization from various solvents and under different conditions would be essential to identify the most stable form.

Co-crystallization: Co-crystals are multi-component crystalline solids where the components are held together by non-covalent interactions. researchgate.net The strong hydrogen-bonding capability of the carboxylic acid group makes it an excellent site for forming co-crystals with other molecules, known as co-formers, that possess complementary hydrogen bond acceptor sites (e.g., pyridine (B92270) nitrogen). bgu.ac.ilnih.gov Studies on related benzoic acids have shown successful co-crystal formation with compounds like acridine. nih.gov Such studies on this compound could lead to new solid forms with modified physicochemical properties.

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing its mass-to-charge ratio after ionization and fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) would be instrumental in unequivocally determining the elemental composition of this compound. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places).

For this compound, with a chemical formula of C₁₇H₁₈O₅, the theoretical exact mass can be calculated. This high-precision measurement allows for the confident assignment of its elemental formula, distinguishing it from other potential isobaric compounds (compounds with the same nominal mass but different elemental compositions).

Table 1: Theoretical High-Resolution Mass Data for this compound

| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₇H₁₉O₅⁺ | 303.1227 |

| [M+Na]⁺ | C₁₇H₁₈O₅Na⁺ | 325.1046 |

This table is generated based on theoretical calculations for the specified compound.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights into Fragmentation Patterns

Tandem Mass Spectrometry (MS/MS) would provide detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the fragmentation pathways would likely involve the cleavage of its ether and ester linkages.

In a typical MS/MS experiment, the molecular ion ([M+H]⁺ or [M-H]⁻) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would offer insights into the connectivity of the molecule. Predicted major fragmentation pathways would include:

Loss of the ethoxy group: Cleavage of the C-O bond of the ethoxy group.

Cleavage of the phenoxyethoxy side chain: Fragmentation at the ether linkages, potentially leading to ions corresponding to the phenoxy group and the benzoic acid core.

Decarboxylation: Loss of CO₂ from the carboxylic acid group, a common fragmentation for benzoic acid derivatives.

The study of these fragmentation patterns is crucial for the structural confirmation of the molecule and for distinguishing it from its isomers.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Changes in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for its various functional groups. A broad O-H stretching band from the carboxylic acid group would be anticipated in the region of 2500-3300 cm⁻¹. The C=O stretching of the carboxylic acid would likely appear as a strong band around 1700-1725 cm⁻¹. The spectrum would also show C-O stretching vibrations for the ether and ester groups, typically in the 1000-1300 cm⁻¹ region, and aromatic C-H and C=C stretching bands.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the benzene (B151609) rings and the C=C bonds would be readily observable. While the O-H stretch is typically weak in Raman, the C=O and C-O stretching vibrations would be present.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1725 | Moderate |

| Aromatic Ring | C=C stretch | 1450-1600 | Strong |

| Ether | C-O stretch | 1000-1300 | Moderate |

This table is based on characteristic vibrational frequencies for the functional groups present in the molecule.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignments of Chiral Derivatives

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound itself is not chiral and therefore would not exhibit a CD or ORD spectrum.

However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a stereocenter into one of the side chains, then CD and ORD spectroscopy would become essential tools for determining their absolute stereochemistry. The sign and magnitude of the Cotton effect in the CD and ORD spectra could be used to assign the configuration of the chiral center, often by comparing the experimental data with theoretical calculations.

Computational Chemistry and Theoretical Modeling of 3 Ethoxy 4 2 Phenoxyethoxy Benzoic Acid:

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 3-ethoxy-4-(2-phenoxyethoxy)benzoic Acid

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of molecular properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. mdpi.comresearchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to optimize the molecular structure by minimizing the total electronic energy. researchgate.netresearchgate.net This process yields precise predictions of bond lengths, bond angles, and dihedral angles.

The optimization process reveals key structural features. The benzoic acid moiety is largely planar, while the flexible ether chains (ethoxy and phenoxyethoxy groups) can adopt various orientations. The final optimized geometry represents the molecule's most probable conformation in a vacuum. Electronic properties such as total energy, dipole moment, and polarizability are also derived from these calculations, providing a comprehensive electronic profile of the molecule. dergipark.org.tr

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations This table presents hypothetical but representative data based on DFT calculations for similar benzoic acid derivatives.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O (carbonyl) | 1.21 Å |

| C-O (carbonyl) | 1.35 Å | |

| O-H (hydroxyl) | 0.97 Å | |

| C-O (ethoxy) | 1.37 Å | |

| C-O (phenoxyethoxy) | 1.38 Å | |

| **Bond Angles (°) ** | O=C-O (carboxyl) | 123.5° |

| C-O-C (ether) | 118.0° | |

| Dihedral Angles (°) | C-C-C=O | 179.5° |

| C-O-C-C (ethoxy) | 178.9° |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity of a molecule by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. scispace.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. epstem.netnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and more chemically reactive. For this compound, the HOMO is typically localized over the electron-rich phenoxy and ethoxy groups, while the LUMO is concentrated on the benzoic acid ring and the electron-withdrawing carboxylic acid group.

Table 2: Calculated Frontier Molecular Orbital Properties This table presents hypothetical but representative data based on FMO analysis of similar aromatic compounds.

| Property | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -6.15 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.25 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.90 eV |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the molecule's electron density surface, using a color spectrum to denote different charge regions.

For this compound, the MEP surface would show:

Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, are concentrated around the highly electronegative oxygen atoms of the carbonyl group, the hydroxyl group, and the ether linkages. These sites are susceptible to electrophilic attack. dergipark.org.tr

Positive Potential (Blue): This region, indicating an electron deficiency, is primarily located around the acidic hydrogen atom of the carboxylic acid group, making it the most likely site for nucleophilic attack or deprotonation.

Neutral Potential (Green): These regions are typically found over the carbon atoms of the aromatic rings.

This analysis of charge distribution is crucial for predicting intermolecular interactions, such as hydrogen bonding and receptor-ligand binding.

Molecular Dynamics (MD) Simulations for Conformational Landscapes of this compound

While quantum calculations describe a static molecular state, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the molecule's conformational flexibility and its interactions with the surrounding environment, such as a solvent. rsc.org

This compound possesses significant conformational flexibility due to the multiple rotatable single bonds within its ether side chains. MD simulations can explore the potential energy surface of the molecule to identify stable conformations (rotamers) and the energy barriers between them.

In the gas phase, the molecule can freely explore a wide range of conformations, often favoring more extended structures to minimize intramolecular steric hindrance. In solution, however, the conformational landscape can change dramatically. The simulation tracks the trajectories of all atoms over time, revealing the preferred dihedral angles and the dynamic transitions between different conformational states. This analysis helps identify the most populated and energetically favorable shapes the molecule adopts under specific conditions.

The choice of solvent significantly influences the behavior of a solute molecule. rsc.org MD simulations can incorporate solvent effects using two primary approaches:

Implicit Solvent Models: These models approximate the solvent as a continuous medium with a specific dielectric constant. This method is computationally less expensive and is useful for understanding the general effects of solvent polarity on the conformational equilibrium. For this compound, a polar solvent would stabilize conformers with larger dipole moments.

Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water) are included in the simulation box, allowing for the direct modeling of specific solute-solvent interactions like hydrogen bonding. An explicit water model would show water molecules forming strong hydrogen bonds with the oxygen atoms of the carboxylic acid group. rsc.org This specific interaction can significantly restrict the rotation of the carboxyl group and stabilize more compact, folded conformations of the flexible side chains.

By comparing simulations in different solvents, MD provides a comprehensive understanding of how the environment modulates the structure and dynamics of this compound.

In Silico Prediction of Spectroscopic Parameters for this compound

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For a molecule like this compound, where experimental spectra may not be readily available, in silico methods are invaluable for estimating its Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and electronic (UV-Vis) spectra. These predictions are typically grounded in quantum mechanical calculations, most prominently Density Functional Theory (DFT).

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of NMR parameters through computational methods has become a crucial tool for structure elucidation and verification. frontiersin.org By calculating the magnetic shielding tensors of atomic nuclei within a molecule, it is possible to predict chemical shifts (δ) and spin-spin coupling constants (J).

The standard and most reliable method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. ucl.ac.uknih.gov The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the functional and the basis set. aps.org For instance, studies on substituted benzoic acid esters have shown that DFT calculations can effectively rationalize unexpected experimental chemical shifts. nih.gov Hybrid functionals like B3LYP are commonly employed, and basis sets such as 6-311++G(d,p) or the correlation-consistent basis sets (e.g., cc-pVTZ) are often used to achieve a good balance between accuracy and computational cost. nih.govacs.org

The computational workflow for predicting the NMR spectrum of this compound would involve:

Conformational Analysis: Identifying the lowest energy conformer(s) of the molecule, as NMR spectra are an average over the populated conformations.

Geometry Optimization: Optimizing the molecular geometry of the most stable conformer(s) at a selected level of DFT.

NMR Calculation: Performing a GIAO-DFT calculation on the optimized geometry to compute the isotropic shielding values (σ).

Chemical Shift Prediction: Converting the calculated shielding values to chemical shifts (δ) by referencing them against the shielding value of a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. A linear scaling approach is often used to correct for systematic errors. youtube.com

Below is an illustrative table of what computationally predicted ¹H and ¹³C NMR chemical shifts for this compound might look like, based on typical values for its constituent functional groups.

Table 1: Illustrative Predicted NMR Chemical Shifts (ppm) for this compound This table is a hypothetical representation of computational output for illustrative purposes.

| Atom Type | Predicted ¹H Chemical Shift (δ) | Predicted ¹³C Chemical Shift (δ) |

|---|---|---|

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | 170.0 - 175.0 |

| Aromatic (Benzoic Acid Ring) | 7.5 - 8.0 | 115.0 - 165.0 |

| Aromatic (Phenoxy Ring) | 6.9 - 7.4 | 118.0 - 160.0 |

| Ethoxy (-OCH₂CH₃) | 4.1 - 4.3 | 64.0 - 66.0 |

| Ethoxy (-OCH₂CH₃) | 1.4 - 1.6 | 14.0 - 16.0 |

Spin-spin coupling constants (J-couplings) can also be calculated by computing the Fermi-contact, spin-dipolar, and paramagnetic spin-orbit contributions, although the Fermi-contact term is often dominant for H-H couplings. acs.org

Simulated Vibrational Spectra (IR, Raman) and UV-Vis Absorption Spectra

Vibrational Spectra (IR and Raman)

Theoretical vibrational spectra provide a molecule's "fingerprint," corresponding to the frequencies of its normal modes of vibration. These are simulated by first performing a geometry optimization to find a stable structure (a minimum on the potential energy surface) and then calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). arxiv.org

This analysis, typically performed using DFT (e.g., with the B3LYP functional), yields harmonic vibrational frequencies. researchgate.netresearchgate.net Because calculations often neglect anharmonicity and use an incomplete description of electron correlation, the computed frequencies tend to be systematically higher than experimental values. To correct this, the calculated frequencies are uniformly scaled by a factor specific to the level of theory used. ucl.ac.uk The computational output also includes the intensity of IR absorption and Raman scattering activity for each mode, allowing for the construction of a full theoretical spectrum. nih.gov

A hypothetical table of key predicted vibrational frequencies for this compound is presented below.

Table 2: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for this compound This table is a hypothetical representation of computational output for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | ~3500 | Carboxylic Acid O-H |

| C-H Stretch (Aromatic) | 3050 - 3150 | Ar-H |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Alkyl C-H |

| C=O Stretch | ~1720 | Carboxylic Acid C=O |

| C=C Stretch | 1580 - 1610 | Aromatic Ring |

| C-O-C Stretch (Aryl Ether) | 1240 - 1260 | Asymmetric Stretch |

UV-Vis Absorption Spectra

The simulation of electronic spectra, such as UV-Vis absorption, involves calculating the energies of electronic transitions from the ground state to various excited states. faccts.de The most common method for this is Time-Dependent Density Functional Theory (TD-DFT). researchgate.net

The process involves:

Optimizing the ground-state geometry of the molecule.

Performing a TD-DFT calculation on the optimized structure to compute the vertical excitation energies and the corresponding oscillator strengths. The oscillator strength is a measure of the probability of a given electronic transition and is proportional to the intensity of the spectral band. nih.gov

The choice of functional is critical, with range-separated hybrid functionals like ωB97XD often providing good results for aromatic molecules. soton.ac.uk Solvent effects are also important and can be included using models like the Polarizable Continuum Model (PCM). soton.ac.ukresearchgate.net The output provides a series of electronic transitions and their intensities, which can be plotted as a simulated spectrum. For this compound, transitions would likely involve π→π* excitations within the aromatic rings.

Table 3: Illustrative Predicted UV-Vis Absorption for this compound This table is a hypothetical representation of computational output for illustrative purposes.

| Parameter | Predicted Value | Associated Transition |

|---|

Reaction Pathway Modeling and Transition State Locating for Reactions Involving this compound

Computational chemistry provides the means to explore the mechanisms of chemical reactions by mapping out the potential energy surface (PES) that connects reactants to products. rsc.org This involves identifying and characterizing stationary points, including energy minima (reactants, products, intermediates) and first-order saddle points, known as transition states (TS). arxiv.org The transition state represents the highest energy barrier along the minimum energy pathway of a reaction, and its structure and energy are critical for understanding reaction kinetics. rsc.org

For a molecule like this compound, a relevant reaction to model would be its acid-catalyzed esterification with an alcohol, such as methanol. The modeling process would proceed as follows:

Identify Reactants and Products: The starting geometries of the benzoic acid derivative and methanol, as well as the final methyl ester product and water, would be individually optimized.

Propose a Mechanism: Based on known organic chemistry principles, a multi-step mechanism, such as the Fischer esterification, would be proposed. youtube.comyoutube.com This involves protonation of the carbonyl oxygen, nucleophilic attack by methanol, proton transfers, and elimination of water.

Locate Transition States: For each elementary step in the proposed mechanism, a transition state search would be performed. Common algorithms for locating a TS include interpolation-based methods (like the Nudged Elastic Band, NEB) that generate an initial guess for the TS structure by creating a path between the reactant and product, followed by local optimization using a surface-walking algorithm. fossee.in

Verify the Transition State: Once a candidate TS structure is found, a frequency calculation is performed. A true transition state must have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the forming and breaking of bonds). rsc.org

Studies on the esterification of benzoic acid have successfully used computational modeling to determine activation energies and other kinetic parameters. dnu.dp.uaresearchgate.netresearchgate.net Similarly, the mechanism of related reactions like the Williamson ether synthesis has been elucidated through the computational location of transition states. rsc.org

Development of Force Fields and Parameterization for this compound and Related Structures

While quantum mechanics (QM) provides high accuracy, it is computationally too expensive for large-scale simulations like molecular dynamics (MD) of proteins or materials. These simulations rely on molecular mechanics (MM), which uses classical physics and a set of empirical energy functions known as a force field to describe the potential energy of a system. ethz.ch

A force field is composed of parameters that define the energy of bonded (bond stretching, angle bending, dihedral rotation) and non-bonded (van der Waals, electrostatic) interactions. nih.gov While general-purpose force fields like the General Amber Force Field (GAFF) exist for organic molecules, they may lack accurate parameters for novel or unique chemical moieties. nih.gov For a specific molecule like this compound, developing or re-parameterizing a force field may be necessary to ensure accurate simulation results.

The process of parameterization involves:

Defining Atom Types: Assigning specific atom types to each atom in the molecule based on its element, hybridization, and chemical environment.

Parameter Derivation:

Bonded Parameters: Equilibrium bond lengths and angles can be taken from the molecule's QM-optimized geometry. Force constants (for bond stretching and angle bending) are derived by fitting to the curvature of the potential energy surface around the minimum, as calculated by QM. Dihedral parameters, which govern conformational changes, are the most challenging and are typically derived by fitting the MM torsional energy profile to a high-level QM scan of the potential energy as a specific bond is rotated.

Non-bonded Parameters: van der Waals parameters are often transferred from existing atom types. Partial atomic charges are crucial for describing electrostatic interactions and are typically derived by fitting them to the QM-calculated electrostatic potential (ESP). nih.gov

Chromatographic Method Development for Purity and Quantitative Analysis of this compound

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound. The choice of method depends on the specific analytical goal, whether it is for purity assessment, quantitative determination, or reaction monitoring.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, PDA, RI)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility is enhanced by the availability of various detection modes.

For purity and quantitative analysis, a reversed-phase HPLC method is typically employed. The presence of the benzoic acid moiety and the aromatic rings provides strong chromophores, making UV (Ultraviolet) and PDA (Photodiode Array) detection highly suitable. A PDA detector offers the advantage of acquiring full UV spectra, which aids in peak identification and purity assessment. Refractive Index (RI) detection can be used as a universal detection method if the compound lacks a strong chromophore or when analyzing it in matrices that interfere with UV detection, although it generally offers lower sensitivity.

Illustrative HPLC Method Parameters:

| Parameter | Condition 1 (Purity) | Condition 2 (Quantitative) |

| Column | C18 (250 mm x 4.6 mm, 5 µm) | C8 (150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile (B52724):Water (60:40) with 0.1% Formic Acid | Methanol:0.05M Phosphate Buffer pH 3.0 (70:30) |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detection | PDA at 254 nm | UV at 275 nm |

| Injection Volume | 10 µL | 20 µL |

| Column Temp. | 30 °C | 35 °C |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the presence of a polar carboxylic acid group. Therefore, derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form. A common derivatization reaction is esterification of the carboxylic acid group, for instance, by reaction with diazomethane or by using silylating agents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide).

Following derivatization, the resulting ester can be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification.

Hypothetical GC Method Parameters for a Methylated Derivative:

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Detector | FID or MS |

| Detector Temp. | 310 °C (FID) |

| Injection Mode | Split (10:1) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for the qualitative monitoring of chemical reactions, such as the synthesis of this compound. It can also be used for preliminary screening of sample purity.

For TLC analysis, the compound is spotted on a plate coated with a stationary phase, typically silica gel. The plate is then developed in a sealed chamber with an appropriate mobile phase. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Visualization of the spots can be achieved under UV light, as the aromatic rings will fluoresce, or by using staining agents.

Typical TLC System Parameters:

| Parameter | Condition |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate:Hexane (1:1) with 1% Acetic Acid |

| Visualization | UV light at 254 nm |

| Rf Value | Dependent on the exact mobile phase composition |

Electrochemical Analysis Techniques for this compound

Electrochemical methods offer an alternative approach for the analysis of this compound, providing information about its redox properties and enabling sensitive detection.

Voltammetry (Cyclic Voltammetry, Differential Pulse Voltammetry) for Redox Behavior

Voltammetric techniques can be employed to study the oxidation and reduction behavior of this compound. Cyclic Voltammetry (CV) is a potent tool for investigating the electrochemical properties, such as the oxidation potential of the phenoxy and ethoxy groups. Differential Pulse Voltammetry (DPV) offers higher sensitivity and better resolution, making it suitable for quantitative analysis at lower concentrations.

The analysis would involve dissolving the compound in a suitable solvent containing a supporting electrolyte and measuring the current response as the potential of a working electrode is varied.

Illustrative Voltammetric Experimental Conditions:

| Parameter | Condition |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Auxiliary Electrode | Platinum Wire |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate in Acetonitrile |

| Technique | Cyclic Voltammetry |

| Scan Rate | 100 mV/s |

Amperometric Detection Methods for Trace Analysis

Amperometric detection can be coupled with chromatographic systems like HPLC or used in dedicated sensors for the highly sensitive quantification of this compound. In this technique, a constant potential is applied to a working electrode, and the resulting current, which is proportional to the analyte's concentration, is measured.

The choice of the applied potential is critical and is determined from voltammetric studies to be at a value where the compound undergoes oxidation or reduction. This method is particularly useful for trace analysis due to its high sensitivity and selectivity.

Potential Amperometric Detection Parameters:

| Parameter | Condition |

| Working Electrode | Carbon Paste Electrode |

| Applied Potential | +1.2 V (for oxidation) |

| Mobile Phase (for HPLC) | Methanol:0.1 M Phosphate Buffer pH 7.0 (50:50) |

| Flow Rate | 0.8 mL/min |

Applications of 3 Ethoxy 4 2 Phenoxyethoxy Benzoic Acid in Chemical Synthesis and Materials Science:

3-ethoxy-4-(2-phenoxyethoxy)benzoic Acid as a Building Block in Multi-Step Organic Synthesis

The molecular architecture of this compound, featuring a substituted benzene (B151609) ring with carboxylic acid, ethoxy, and phenoxyethoxy groups, makes it a versatile building block in multi-step organic synthesis. These functional groups offer multiple reaction sites for elaboration into more complex structures.

Synthesis of Complex Molecular Scaffolds and Natural Product Analogues

While specific examples detailing the use of this compound in the total synthesis of natural products are not extensively documented in publicly available research, its structural motifs are present in various complex molecules. The core benzoic acid structure is a common starting point for synthesizing a wide array of organic compounds. researchgate.netpreprints.org The ether linkages (ethoxy and phenoxyethoxy) provide flexibility and can influence the conformational properties of the final molecule. Synthetic chemists can leverage the carboxylic acid group for a variety of transformations, including esterification, amidation, and reduction, to build intricate molecular scaffolds. The aromatic ring itself can undergo electrophilic substitution reactions, allowing for the introduction of additional functionalities, further expanding its utility as a precursor to complex targets.

Precursor for Advanced Intermediates in Fine Chemical Production